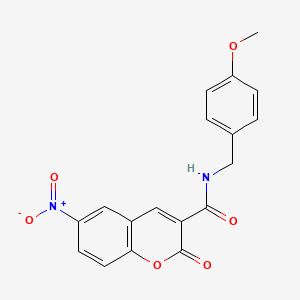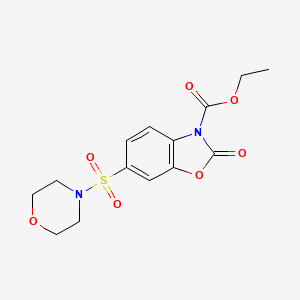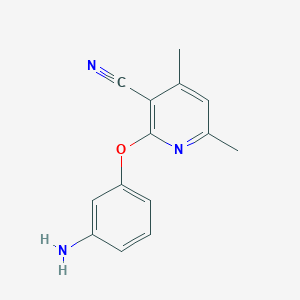![molecular formula C19H20N4O2S B11510054 (5Z)-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11510054.png)
(5Z)-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a quinoline moiety with an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 6-methoxyquinoline with piperidine under specific conditions to yield 6-methoxy-2-(piperidin-1-yl)quinoline.
Condensation Reaction: The quinoline derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with thiourea to form the imidazolidinone ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could result in the corresponding alcohols or amines.
Applications De Recherche Scientifique
(5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may bind to specific sites on the target molecule, while the imidazolidinone ring can participate in hydrogen bonding or other interactions, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Imidazolidinone Derivatives: Compounds with variations in the imidazolidinone ring structure.
Uniqueness
The uniqueness of (5Z)-5-{[6-METHOXY-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of a quinoline moiety with an imidazolidinone ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C19H20N4O2S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(5Z)-5-[(6-methoxy-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N4O2S/c1-25-14-5-6-15-12(10-14)9-13(11-16-18(24)22-19(26)21-16)17(20-15)23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8H2,1H3,(H2,21,22,24,26)/b16-11- |
Clé InChI |
GWZBEZRLIFFAGO-WJDWOHSUSA-N |
SMILES isomérique |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4 |
SMILES canonique |
COC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)NC(=S)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11509973.png)
![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11509987.png)

![ethyl {2-(4-bromophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate](/img/structure/B11509997.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11510000.png)

![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510004.png)
![5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510011.png)
![(6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11510021.png)

![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)

![2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11510063.png)
